An In-depth Technical Guide to 6-Bromothiazolo[4,5-b]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromothiazolo[4,5-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromothiazolo[4,5-b]pyridine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, fused ring structure, composed of a pyridine and a thiazole ring, along with the presence of a reactive bromine atom, makes it a versatile building block for the synthesis of more complex molecules. The thiazolo[4,5-b]pyridine core is a recognized "privileged scaffold" in drug discovery, as this motif is present in numerous biologically active compounds. The bromine atom at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-bromo-[1][2]thiazolo[4,5-b]pyridine, with a focus on its molecular weight and its implications in research and development.
Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and molecular weight. For 6-bromo-[1][2]thiazolo[4,5-b]pyridine, these properties are crucial for its identification, purification, and application in various chemical reactions.
Molecular Identity and Weight
The parent compound,[1][2]thiazolo[4,5-b]pyridine, is a bicyclic heteroaromatic system with the Chemical Abstracts Service (CAS) registry number 273-98-3[3]. The "[1][2] " designation specifies the positional relationship of the sulfur and nitrogen atoms within the five-membered thiazole ring. The " [4,5-b] " denotes the fusion of the thiazole ring to the 'b' face (the 2,3-positions) of the pyridine ring. The numbering of the fused ring system is critical for unambiguously identifying substituted derivatives.
For 6-bromo-[1][2]thiazolo[4,5-b]pyridine, the bromine atom is attached to the 6th position of the pyridine ring. This specific substitution pattern is key to its reactivity and biological activity.
| Property | Value | Source |
| Chemical Formula | C₆H₃BrN₂S | PubChemLite[4] |
| Molecular Weight (Calculated) | ~215.07 g/mol | N/A |
| Monoisotopic Mass | 213.92003 Da | PubChemLite[4] |
| IUPAC Name | 6-bromo-[1][2]thiazolo[4,5-b]pyridine | PubChem[5] |
The molecular weight is a fundamental parameter in stoichiometry, analytical characterization (e.g., mass spectrometry), and in the calculation of molar concentrations for experimental assays. The monoisotopic mass is particularly important for high-resolution mass spectrometry, which can confirm the elemental composition of a sample with high accuracy.
Synthesis and Characterization
The synthesis of 6-bromothiazolo[4,5-b]pyridine can be approached through various synthetic strategies, often involving the construction of the fused heterocyclic system followed by a regioselective bromination step, or by utilizing a pre-brominated pyridine precursor.
Synthetic Workflow
A plausible synthetic route involves the cyclization of a substituted aminopyridine with a sulfur-containing reagent, followed by bromination. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic workflow for 6-Bromothiazolo[4,5-b]pyridine.
Experimental Protocol: Synthesis of 6-Bromothiazolo[4,5-b]pyridine
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of[1][2]Thiazolo[4,5-b]pyridine
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In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-mercaptopyridine (1 equivalent) with an excess of formic acid.
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Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude[1][2]thiazolo[4,5-b]pyridine.
Step 2: Bromination of[1][2]Thiazolo[4,5-b]pyridine
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Dissolve the crude[1][2]thiazolo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a flask protected from light.
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Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.
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Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain pure 6-bromo-[1][2]thiazolo[4,5-b]pyridine.
Characterization
The identity and purity of the synthesized 6-bromo-[1][2]thiazolo[4,5-b]pyridine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and regiochemistry of the bromination.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula by providing an accurate mass that corresponds to the monoisotopic mass of the compound.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aromatic rings and C-Br bond.
Applications in Research and Drug Development
The thiazolo[4,5-b]pyridine scaffold is a key component in a variety of biologically active molecules. The introduction of a bromine atom at the 6-position opens up numerous avenues for the development of novel compounds with potential therapeutic applications.
As a Key Intermediate in Medicinal Chemistry
The C-Br bond in 6-bromothiazolo[4,5-b]pyridine is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. Thiazolopyrimidine derivatives, which are structurally related, have shown a broad spectrum of biological activities, including antioxidant and antitumor effects[6].
Caption: Role of 6-Bromothiazolo[4,5-b]pyridine in drug discovery.
Potential Therapeutic Targets
Derivatives of thiazolo[5,4-b]pyridine, an isomer of the title compound, have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer[7]. Given the structural similarity, it is plausible that derivatives of 6-bromothiazolo[4,5-b]pyridine could also be explored as inhibitors of various kinases and other enzymes implicated in disease. The thiazole moiety itself is present in numerous approved drugs and is known to contribute to a wide range of biological activities[3].
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromothiazolo[4,5-b]pyridine is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its precise molecular weight and chemical structure are fundamental to its utility in the synthesis of novel compounds. The presence of a reactive bromine atom allows for extensive chemical modifications, making it an ideal scaffold for the development of new therapeutic agents. As research into the biological activities of thiazolopyridine derivatives continues, the importance of 6-bromothiazolo[4,5-b]pyridine as a key intermediate is likely to grow.
References
Sources
- 1. 6-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 356560-80-0 [sigmaaldrich.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 112342-72-0: 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine [cymitquimica.com]
- 9. 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
